Cas no 2411181-53-6 (rac-(3R,4R)-1-(2-chloroacetyl)-N,N-dimethyl-4-(trifluoromethyl)pyrrolidine-3-sulfonamide)

Technical Introduction: rac-(3R,4R)-1-(2-chloroacetyl)-N,N-dimethyl-4-(trifluoromethyl)pyrrolidine-3-sulfonamide is a chiral sulfonamide derivative featuring a trifluoromethyl group and a chloroacetyl moiety. Its stereochemically defined structure (rac-(3R,4R)) enhances its potential as an intermediate in asymmetric synthesis or pharmaceutical applications. The presence of the sulfonamide group contributes to its stability and reactivity, while the trifluoromethyl group may improve lipophilicity and metabolic resistance. The chloroacetyl functionality offers a versatile handle for further derivatization. This compound is suited for research in medicinal chemistry, particularly in the development of biologically active molecules targeting selective enzyme inhibition or receptor modulation. Its well-defined stereochemistry and functional groups make it a valuable scaffold for exploratory synthesis.
rac-(3R,4R)-1-(2-chloroacetyl)-N,N-dimethyl-4-(trifluoromethyl)pyrrolidine-3-sulfonamide structure
2411181-53-6 structure
商品名:rac-(3R,4R)-1-(2-chloroacetyl)-N,N-dimethyl-4-(trifluoromethyl)pyrrolidine-3-sulfonamide
CAS番号:2411181-53-6
MF:C9H14ClF3N2O3S
メガワット:322.732270717621
CID:5356568
PubChem ID:146094710

rac-(3R,4R)-1-(2-chloroacetyl)-N,N-dimethyl-4-(trifluoromethyl)pyrrolidine-3-sulfonamide 化学的及び物理的性質

名前と識別子

    • Z3766271923
    • (3S,4S)-1-(2-Chloroacetyl)-N,N-dimethyl-4-(trifluoromethyl)pyrrolidine-3-sulfonamide
    • rac-(3R,4R)-1-(2-chloroacetyl)-N,N-dimethyl-4-(trifluoromethyl)pyrrolidine-3-sulfonamide
    • インチ: 1S/C9H14ClF3N2O3S/c1-14(2)19(17,18)7-5-15(8(16)3-10)4-6(7)9(11,12)13/h6-7H,3-5H2,1-2H3/t6-,7-/m1/s1
    • InChIKey: WMECPTHNQCLJHI-RNFRBKRXSA-N
    • ほほえんだ: ClCC(N1C[C@@H](C(F)(F)F)[C@@H](C1)S(N(C)C)(=O)=O)=O

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 7
  • 重原子数: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 447
  • トポロジー分子極性表面積: 66.1
  • 疎水性パラメータ計算基準値(XlogP): 0.8

rac-(3R,4R)-1-(2-chloroacetyl)-N,N-dimethyl-4-(trifluoromethyl)pyrrolidine-3-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26584932-0.05g
rac-(3R,4R)-1-(2-chloroacetyl)-N,N-dimethyl-4-(trifluoromethyl)pyrrolidine-3-sulfonamide
2411181-53-6 95.0%
0.05g
$246.0 2025-03-20

rac-(3R,4R)-1-(2-chloroacetyl)-N,N-dimethyl-4-(trifluoromethyl)pyrrolidine-3-sulfonamide 関連文献

rac-(3R,4R)-1-(2-chloroacetyl)-N,N-dimethyl-4-(trifluoromethyl)pyrrolidine-3-sulfonamideに関する追加情報

Professional Introduction to rac-(3R,4R)-1-(2-chloroacetyl)-N,N-dimethyl-4-(trifluoromethyl)pyrrolidine-3-sulfonamide (CAS No. 2411181-53-6)

Rac-(3R,4R-1-(2-chloroacetyl)-N,N-dimethyl-4-(trifluoromethyl)pyrrolidine-3-sulfonamide) is a highly specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. With a CAS number of 2411181-53-6, this molecule represents a sophisticated blend of structural features that make it a promising candidate for various therapeutic applications. The compound's unique structural composition, characterized by its pyrrolidine core, multiple functional groups, and specific stereochemistry, positions it as a subject of intense research interest.

The pyrrolidine ring in rac-(3R,4R-1-(2-chloroacetyl)-N,N-dimethyl-4-(trifluoromethyl)pyrrolidine-3-sulfonamide) is a key structural motif that is frequently encountered in biologically active molecules. This heterocyclic scaffold is known for its ability to mimic natural amino acid structures, which can facilitate interactions with biological targets such as enzymes and receptors. The presence of the 2-chloroacetyl group at the 1-position introduces a polar and reactive moiety that can participate in various chemical transformations, enhancing the compound's utility in drug design.

The N,N-dimethylation at the nitrogen atoms of the pyrrolidine ring further modulates the electronic properties of the molecule, potentially influencing its solubility and metabolic stability. This modification is often employed to improve pharmacokinetic profiles and to enhance binding affinity to biological targets. Additionally, the 4-(trifluoromethyl)pyrrolidine-3-sulfonamide moiety adds another layer of complexity to the molecule, with the trifluoromethyl group being a well-known pharmacophore that can enhance metabolic stability and binding interactions.

In recent years, there has been growing interest in developing novel sulfonamide derivatives as potential therapeutic agents. Sulfonamides are known for their broad spectrum of biological activity, including antimicrobial, anti-inflammatory, and anticancer properties. The sulfonamide group in rac-(3R,4R-1-(2-chloroacetyl)-N,N-dimethyl-4-(trifluoromethyl)pyrrolidine-3-sulfonamide) provides a site for further functionalization, allowing researchers to tailor the molecule's properties for specific applications.

One of the most compelling aspects of this compound is its stereochemistry. The 3R,4R configuration of the pyrrolidine ring suggests that the molecule may exhibit enantioselective interactions with biological targets. Enantioselectivity is a critical factor in drug design, as it can significantly influence a drug's efficacy and safety profile. The precise stereochemical arrangement of this compound may contribute to its unique pharmacological properties and make it a valuable tool for studying enzyme mechanisms and receptor binding.

The synthesis of rac-(3R,4R-1-(2-chloroacetyl)-N,N-dimethyl-4-(trifluoromethyl)pyrrolidine-3-sulfonamide) represents a significant achievement in synthetic chemistry. The multi-step synthesis involves careful control of reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as asymmetric catalysis have been employed to achieve the desired stereochemistry. These synthetic strategies not only highlight the compound's complexity but also demonstrate the growing capabilities of modern organic synthesis.

The potential applications of rac-(3R,4R-1-(2-chloroacetyl)-N,N-dimethyl-4-(trifluoromethyl)pyrrolidine-3-sulfonamide) are vast and span multiple therapeutic areas. In oncology research, for instance, sulfonamide derivatives have shown promise as inhibitors of key enzymes involved in cancer cell proliferation. The structural features of this compound may make it an effective inhibitor of enzymes such as thymidylate synthase or dihydrofolate reductase, which are critical targets in cancer therapy.

In addition to oncology, this compound may also find applications in neurology and immunology. The pyrrolidine scaffold is known to interact with various neurotransmitter receptors and ion channels, suggesting potential use in treating neurological disorders such as Parkinson's disease or Alzheimer's disease. Furthermore, sulfonamides have demonstrated anti-inflammatory properties by inhibiting inflammatory cytokines and enzymes.

The development of novel drug candidates often involves rigorous testing to evaluate their safety and efficacy. Preclinical studies using rac-(3R,4R-1-(2-chloroacetyl)-N,N-dimethyl-4-(trifluoromethyl)pyrrolidine-3-sulfonamide) have focused on assessing its pharmacokinetic properties, toxicity profiles, and interaction with biological targets. These studies are crucial for determining whether the compound progresses to clinical trials and ultimately reaches patients in need.

The role of computational chemistry and molecular modeling has been instrumental in understanding the behavior of rac-(3R,4R-1-(2-chloroacetyl)-N,N-dimethyl-4-(trifluoromethyl)pyrrolidine-3-sulfonamide). By simulating interactions with biological targets at the molecular level, researchers can gain insights into how the compound functions within living systems. These computational studies not only accelerate drug discovery but also provide valuable data for designing next-generation analogs with improved properties.

In conclusion, rac-(3R,4R-1-(2-chloroacetyl)-N,N-dimethyl-4-(trifluoromethyl)pyrrolidine-3-sulfonamide (CAS No. 2411181-53-6)) represents a significant advancement in pharmaceutical chemistry. Its unique structural features, stereochemistry, and potential therapeutic applications make it a subject of great interest among researchers. As further studies continue to elucidate its mechanisms of action and explore new synthetic pathways, this compound holds promise for contributing to future medical breakthroughs.

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